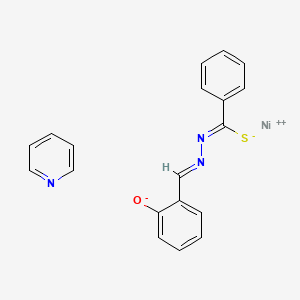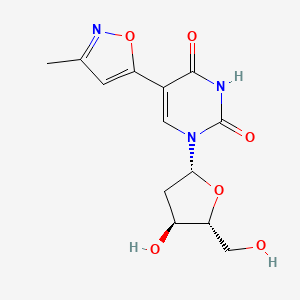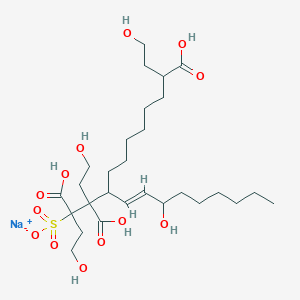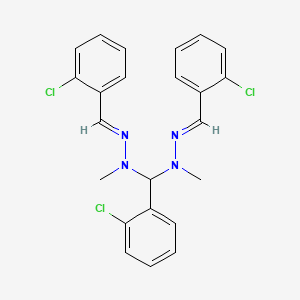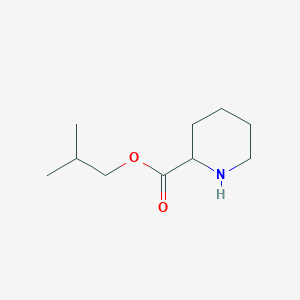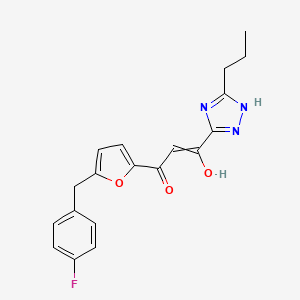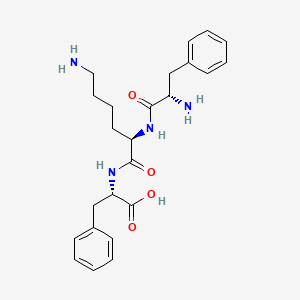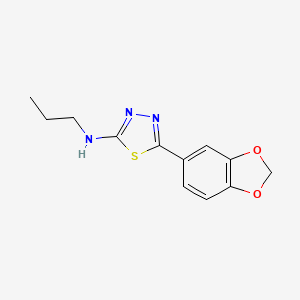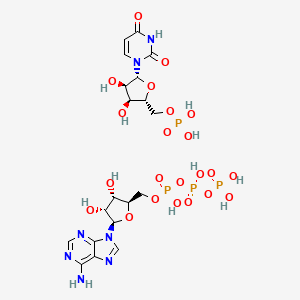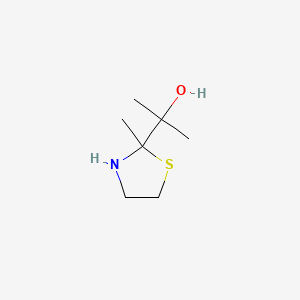
alpha,alpha,2-Trimethylthiazolidine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,2-Trimethylthiazolidine-2-methanol is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,2-Trimethylthiazolidine-2-methanol typically involves the reaction of an aldehyde or ketone with cysteine or its derivatives under acidic conditions. This reaction forms the thiazolidine ring through a cyclization process .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,2-Trimethylthiazolidine-2-methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
Alpha,alpha,2-Trimethylthiazolidine-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of alpha,alpha,2-Trimethylthiazolidine-2-methanol involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions contribute to its diverse biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazolidine-2-thione: Investigated for its anticancer potential.
Uniqueness
Alpha,alpha,2-Trimethylthiazolidine-2-methanol stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
116112-95-9 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazolidin-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(2,9)7(3)8-4-5-10-7/h8-9H,4-5H2,1-3H3 |
InChI Key |
KFULKRDVSWFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





